N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15020714
InChI: InChI=1S/C16H24N4O2S/c21-23(22,15-10-6-3-7-11-15)19-16-17-12-20(13-18-16)14-8-4-1-2-5-9-14/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H2,17,18,19)
SMILES:
Molecular Formula: C16H24N4O2S
Molecular Weight: 336.5 g/mol

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC15020714

Molecular Formula: C16H24N4O2S

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide -

Specification

Molecular Formula C16H24N4O2S
Molecular Weight 336.5 g/mol
IUPAC Name N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide
Standard InChI InChI=1S/C16H24N4O2S/c21-23(22,15-10-6-3-7-11-15)19-16-17-12-20(13-18-16)14-8-4-1-2-5-9-14/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H2,17,18,19)
Standard InChI Key ZJSMVTARGBHOAH-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CC1)N2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3

Introduction

Structural Overview

The compound consists of two primary functional groups:

  • Triazine Core: The triazine ring (1,3,5-triazine) is a heterocyclic structure known for its thermal stability and diverse chemical reactivity.

  • Benzenesulfonamide Group: This group is widely recognized for its role in pharmaceuticals as it can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Table 1: Key Structural Features

Functional GroupDescription
Triazine RingContains nitrogen atoms at positions 1, 3, and 5.
Cycloheptyl SubstituentA seven-membered cycloalkane attached to the triazine ring.
Benzenesulfonamide GroupSulfonamide (-SO2NH-) linked to a benzene ring.

Potential Synthesis Pathways

The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide likely involves:

  • Formation of the Triazine Ring:

    • Cyclization of precursors such as aminoguanidines or other nitrogen-rich compounds with aldehydes or ketones under acidic conditions.

  • Introduction of the Cycloheptyl Group:

    • Alkylation or substitution reactions to attach the cycloheptyl moiety.

  • Attachment of the Benzenesulfonamide:

    • Sulfonation reactions involving benzene derivatives followed by amination to introduce the sulfonamide functionality.

Pharmaceutical Potential

Compounds containing triazine and sulfonamide groups are widely studied for their biological activities:

  • Anticancer Activity: Analogous compounds have shown cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7 by inducing apoptosis and inhibiting cell proliferation .

  • Anti-inflammatory Properties: Sulfonamides are known inhibitors of enzymes like carbonic anhydrase and lipoxygenase .

  • Antimicrobial Activity: Triazine derivatives have demonstrated antibacterial and antifungal properties due to their ability to disrupt microbial metabolic pathways.

Material Science

The thermal stability of triazine-based compounds makes them suitable for applications in polymers and coatings.

Analytical Characterization

To confirm the structure of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy: For elucidating the proton (1H^1H) and carbon (13C^13C) environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify functional groups such as sulfonamides (characteristic peaks around 1150–1350 cm1^{-1}).

  • X-ray Crystallography: For detailed structural analysis if crystalline samples are available.

Table 2: Biological Activities of Related Compounds

Compound ClassActivityIC50 Values (if available)
N-(5-Aryl-1,3,5-triazinyl)benzenesulfonamides AnticancerHCT-116: 36 µM; HeLa: 34 µM
Benzenesulfonamides with Oxadiazole AntitumorMCF-7: 4 µM; HCT-116: 0.5 µM
Triazine-Sulfonamide Hybrids Cytotoxicity & ApoptosisModerate metabolic stability

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